molecular formula C30H18Br6N2 B14240338 1,3-Benzenediamine, 4,6-dibromo-N,N,N',N'-tetrakis(4-bromophenyl)- CAS No. 401604-10-2

1,3-Benzenediamine, 4,6-dibromo-N,N,N',N'-tetrakis(4-bromophenyl)-

Cat. No.: B14240338
CAS No.: 401604-10-2
M. Wt: 885.9 g/mol
InChI Key: SMMSBFDNZDQRLM-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- is a complex organic compound with the molecular formula C30H18Br6N2 It is characterized by the presence of multiple bromine atoms and phenyl groups attached to a benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or partially reduced intermediates.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- is unique due to its high bromine content and the presence of multiple phenyl groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

401604-10-2

Molecular Formula

C30H18Br6N2

Molecular Weight

885.9 g/mol

IUPAC Name

4,6-dibromo-1-N,1-N,3-N,3-N-tetrakis(4-bromophenyl)benzene-1,3-diamine

InChI

InChI=1S/C30H18Br6N2/c31-19-1-9-23(10-2-19)37(24-11-3-20(32)4-12-24)29-18-30(28(36)17-27(29)35)38(25-13-5-21(33)6-14-25)26-15-7-22(34)8-16-26/h1-18H

InChI Key

SMMSBFDNZDQRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC(=C(C=C3Br)Br)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

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